2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl

Catalog No.
S11158410
CAS No.
M.F
C10H13BrClNO3
M. Wt
310.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone H...

Product Name

2-Amino-1-(4-bromo-2,5-dimethoxy-phenyl)ethanone Hydrochloride; Bk-2C-B HCl; Bk-2C-B.HCl

IUPAC Name

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone;hydrochloride

Molecular Formula

C10H13BrClNO3

Molecular Weight

310.57 g/mol

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4H,5,12H2,1-2H3;1H

InChI Key

QEGWLXAUBMCGTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)Br.Cl

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, commonly known as Bk-2C-B HCl, is a synthetic compound belonging to the phenethylamine class. It is structurally related to 2C-B, featuring a ketone group at the beta position relative to the amine group. The compound is characterized by its bromine atom at the para position and methoxy groups at the ortho positions on the phenyl ring. This unique structure contributes to its psychoactive properties and differentiates it from other phenethylamines.

Synthesis Pathway

The synthesis of Bk-2C-B involves several key reactions:

  • Grignard Reaction: Starting with 4-bromo-2,5-dimethoxybenzaldehyde, a Grignard reagent (methylmagnesium bromide) is used to form a secondary alcohol.
  • Oxidation: The secondary alcohol is oxidized to yield the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate.
  • Bromination: The vicinal primary carbon undergoes bromination.
  • Delépine Reaction: This reaction converts the alkyl halide into a primary amine by reacting with hexamethylenetetramine.
  • Hydrochloric Acid Hydrolysis: Finally, acid hydrolysis yields the hydrochloride salt of Bk-2C-B .

Dimerization

The primary amine can react with another Bk-2C-B molecule to form imines, which can further dimerize under specific pH conditions, leading to the formation of purple pyrazine dimers .

Pyrolysis

Thermal decomposition studies have identified multiple pyrolysis products when Bk-2C-B is heated, raising concerns about potential toxicity from inhaled degradation products .

Bk-2C-B exhibits psychoactive effects similar to those of its analog 2C-B but is often described as more stimulating and less psychedelic . The compound likely acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic properties. Anecdotal reports indicate effects such as visual distortions and euphoria, although comprehensive pharmacological data remain limited .

The synthesis methods for Bk-2C-B have been detailed in various studies. The primary method involves starting from 4-bromo-2,5-dimethoxybenzaldehyde and employing a series of reactions including Grignard synthesis and Delépine reaction . The compound can be synthesized in a laboratory setting using standard organic chemistry techniques.

Several compounds share structural similarities with Bk-2C-B, primarily within the phenethylamine family:

Compound NameStructural FeaturesPsychoactive EffectsUnique Aspects
2C-BMethoxy groups at positions 2 and 5Mild psychedelic effectsMore widely studied
Bk-2C-IIodine instead of bromineSimilar psychoactive profileLess common than Bk-2C-B
4-Bromo-2,5-dimethoxyphenethylamineLacks ketone groupPsychedelic effectsDirect analog of 2C-B
4-MethylthioamphetamineContains sulfur instead of methoxy groupsStimulant effectsDifferent pharmacological profile

Bk-2C-B's unique ketone structure sets it apart from these compounds, influencing both its synthesis and biological activity.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

308.97673 g/mol

Monoisotopic Mass

308.97673 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-08

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